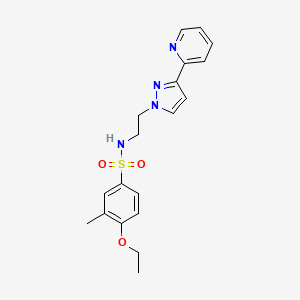

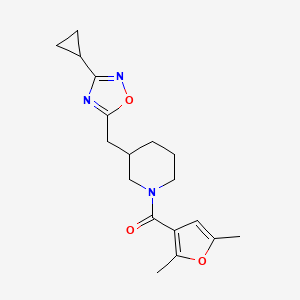

![molecular formula C16H19N5O3S B2764264 N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide CAS No. 545383-46-8](/img/structure/B2764264.png)

N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide” is a complex organic compound. It is related to a class of compounds used in the treatment of leukemia, specifically inhibiting the activity of tyrosine kinases . This molecule has been structurally characterized only in the form of its piperazin-1-ium salt .

Molecular Structure Analysis

The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . It has been observed that this flexible molecule realizes in crystals two main conformations .科学的研究の応用

Cancer Therapeutics

This compound has shown potential in the treatment of cancer, particularly due to its ability to inhibit tyrosine kinases. Tyrosine kinases are enzymes that can promote the growth of cancer cells, and their inhibition is a targeted approach in cancer therapy. The compound’s structural similarity to known tyrosine kinase inhibitors suggests it could be effective in treating leukemia and other cancers where tyrosine kinases play a key role .

Anti-Angiogenic Applications

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Compounds structurally related to “N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide” have been studied for their anti-angiogenic properties. By inhibiting angiogenesis, these compounds can potentially restrict the growth of tumors and be used as a part of anti-cancer strategies .

DNA Cleavage Studies

Research has indicated that derivatives of this compound can interact with DNA, leading to cleavage. DNA cleavage is significant because it can inhibit the replication of cancer cells. The compound’s ability to bind and cleave DNA makes it a candidate for further studies in cancer treatment, where it could be used to disrupt the proliferation of malignant cells .

Structural Biology and Crystallography

The compound’s crystal structure can be analyzed to understand its interactions with other molecules. This is particularly useful in drug design, where the compound’s binding affinities and modes of action can be studied. Understanding the crystal structure can aid in the development of more potent derivatives for therapeutic use .

特性

IUPAC Name |

N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3S/c1-13(22)19-14-3-5-15(6-4-14)25(23,24)21-11-9-20(10-12-21)16-17-7-2-8-18-16/h2-8H,9-12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPAFMUZSUCRMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2764183.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-benzyloxalamide](/img/structure/B2764185.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2764194.png)

![2,6-Bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene](/img/structure/B2764195.png)

![Ethyl 5-(2-methoxyacetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2764196.png)

![5-Chloro-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2764200.png)

![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2764201.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2764204.png)